![molecular formula C22H19N3O2S B2893950 (E)-methyl 4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzoate CAS No. 1021263-17-1](/img/structure/B2893950.png)
(E)-methyl 4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzoate
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Description
(E)-methyl 4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzoate is a useful research compound. Its molecular formula is C22H19N3O2S and its molecular weight is 389.47. The purity is usually 95%.
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Biological Activity
(E)-methyl 4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzoate is a synthetic organic compound with a complex structure that suggests potential biological activities. This article delves into its biological activity, including pharmacological applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C22H19N3O2S, with a molecular weight of 389.5 g/mol. Its structure features several key functional groups:
- Methyl ester group : Contributes to the compound's solubility and reactivity.
- Cyano group : Known for its role in biological activity, particularly in enzyme inhibition.
- Thiazole ring : Associated with various pharmacological effects, including antimicrobial and anticancer properties.
Predicted Biological Activities
Using computational tools such as PASS (Prediction of Activity Spectra for Substances), predictions suggest that this compound may exhibit the following biological activities:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
- Anticancer Activity : The structure indicates potential for inhibiting cancer cell proliferation.
- Enzyme Inhibition : The cyano group suggests possible interactions with enzymes, potentially leading to therapeutic applications.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Binding : It may inhibit key enzymes involved in cancer progression or microbial metabolism.
- Signal Pathway Modulation : The compound could influence pathways such as MAPK/ERK and NF-kB, which are critical in cell growth and apoptosis.
Case Studies and Research Findings
Research has explored various aspects of the compound's biological activity:
- Anticancer Studies :
-
Antimicrobial Activity :
- Compounds featuring thiazole rings have been documented to possess antimicrobial properties against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
- Enzyme Inhibition :
Comparative Analysis
To understand the uniqueness of this compound, a comparison with other structurally similar compounds is useful:
Compound Name | Structure Features | Biological Activity |
---|---|---|
5-(4-Ethylphenyl)-thiazole | Thiazole ring; ethylphenyl substituent | Antimicrobial |
Methyl 3-amino benzoate | Amino group; methyl ester | Anticancer |
2-Cyano-N-(thiazol-2-yl)methanesulfonamide | Cyano group; thiazole ring | Enzyme inhibition |
This table highlights how the combination of functional groups in this compound may confer distinct biological activities not present in other similar compounds.
Properties
IUPAC Name |
methyl 4-[[(E)-2-cyano-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-3-15-4-6-16(7-5-15)20-14-28-21(25-20)18(12-23)13-24-19-10-8-17(9-11-19)22(26)27-2/h4-11,13-14,24H,3H2,1-2H3/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWQHNMWWKAXNG-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)OC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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